molecular formula C13H19FN2 B1448815 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline CAS No. 2092563-65-8

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Cat. No. B1448815
M. Wt: 222.3 g/mol
InChI Key: SQNDXVSSEPQGTK-UHFFFAOYSA-N
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Description

“2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline” is a chemical compound used in scientific research . It has a molecular weight of 222.3 .


Chemical Reactions Analysis

Piperidine derivatives, including “2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline”, are important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions are a cornerstone of organic chemistry, enabling the synthesis of various aromatic compounds. A study by Pietra and Vitali (1972) explored the reaction of piperidine with nitrobenzenes, revealing insights into the mechanisms of nucleophilic aromatic substitution reactions. This research is foundational for understanding how compounds like "2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline" might be synthesized or modified for further applications (Pietra & Vitali, 1972).

Pharmacology of Arylcycloalkylamines

Arylcycloalkylamines, including phenyl piperidines, play a significant role in the development of antipsychotic agents. Sikazwe et al. (2009) discussed how arylalkyl substituents impact the potency and selectivity of D2-like receptors, which are crucial targets for antipsychotic medications. This study highlights the potential for compounds with piperidine structures to contribute to the development of new therapeutic agents (Sikazwe et al., 2009).

CO2 Utilization in Organic Synthesis

The chemical fixation of CO2 into valuable chemicals is an emerging area of green chemistry. Vessally et al. (2017) reviewed the synthesis of functionalized azoles from aniline derivatives and CO2, demonstrating the potential of aniline and its derivatives in creating sustainable chemical processes. This research underscores the versatility of aniline derivatives in synthesizing environmentally friendly compounds (Vessally et al., 2017).

Piperazine Derivatives in Therapeutics

Piperazine derivatives are prominent in drug discovery due to their therapeutic properties. A patent review by Rathi et al. (2016) covered the diverse therapeutic applications of piperazine, including CNS agents, anticancer, and anti-inflammatory drugs. This comprehensive review suggests the significant potential of piperazine derivatives, including those structurally related to "2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline," in various therapeutic areas (Rathi et al., 2016).

Future Directions

Piperidine derivatives, including “2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline”, hold immense potential for drug discovery. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on exploring new synthesis methods and potential applications of this compound in the field of drug discovery.

properties

IUPAC Name

2-[4-(2-fluoroethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-8-5-11-6-9-16(10-7-11)13-4-2-1-3-12(13)15/h1-4,11H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNDXVSSEPQGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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